(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Overview
Description
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, featuring a bromo and chloro substituent on a propyl chain attached to a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol attacks the carbon atom bonded to the bromine atom in 1-bromo-3-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted benzyl ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include benzyl alcohol and benzene derivatives.
Scientific Research Applications
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromo and chloro groups serving as leaving groups. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: Features both bromo and chloro substituents.
This compound: Contains only a bromo substituent.
This compound: Contains only a chloro substituent.
Uniqueness
The presence of both bromo and chloro substituents in this compound makes it a versatile intermediate for various chemical reactions. This dual functionality allows for selective reactions and the synthesis of a wide range of derivatives, making it unique compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNVCYQDKDAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392758 | |
Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54307-67-4 | |
Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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